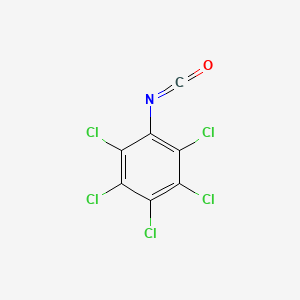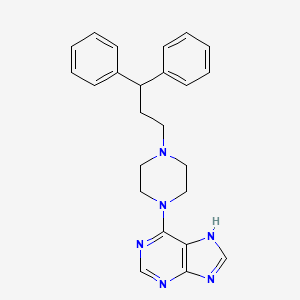
2,6-Dimethyl-5-heptenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-5-heptenoic acid is an organic compound with the molecular formula C9H16O2. It is a carboxylic acid with a unique structure characterized by a heptenoic acid backbone with two methyl groups at positions 2 and 6. This compound is known for its role in various chemical and biological processes, including its use as a semiochemical in insect communication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethyl-5-heptenoic acid can be achieved through several methods. One common approach involves the hydrolysis of esters. For example, the hydrolysis of methyl 3,6-dimethyl-3-hydroxy-6-heptenoate in the presence of potassium hydroxide (KOH) in methanol yields this compound . The reaction conditions typically involve stirring the solution at room temperature and monitoring the disappearance of the starting material using gas-liquid chromatography (GLC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient mechanical stirrers, reflux condensers, and controlled reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-5-heptenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of acyl chlorides and other substituted derivatives.
Scientific Research Applications
2,6-Dimethyl-5-heptenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of fragrances and flavors due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,6-dimethyl-5-heptenoic acid involves its interaction with specific molecular targets and pathways. In the context of insect communication, the compound acts as a sex attractant by binding to receptors on the antennae of female dung beetles, triggering a behavioral response . The exact molecular pathways involved in this process are still under investigation.
Comparison with Similar Compounds
2,6-Dimethyl-6-octen-2-ol: Another semiochemical found in the abdominal secretion of dung beetles.
Hexadecanoic acid: A major volatile organic constituent in similar biological contexts.
Skatole: Another compound identified in the abdominal secretion of dung beetles.
Uniqueness: 2,6-Dimethyl-5-heptenoic acid is unique due to its specific structure and its role as a semiochemical in insect communication. Its ability to elicit specific behavioral responses in insects sets it apart from other similar compounds .
Properties
IUPAC Name |
2,6-dimethylhept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(2)5-4-6-8(3)9(10)11/h5,8H,4,6H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGRYUUGPWDZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503395 |
Source


|
| Record name | 2,6-Dimethylhept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24555-30-4 |
Source


|
| Record name | 2,6-Dimethylhept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














